molecular formula C8H15N3 B11739615 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine

Cat. No.: B11739615
M. Wt: 153.22 g/mol
InChI Key: AOIYWSYFLSADJS-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 5, and an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-5-amino-pyrazole with ethylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its reactivity and potential bioactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)10-11(8)3/h5,9H,4,6H2,1-3H3

InChI Key

AOIYWSYFLSADJS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C)C

Origin of Product

United States

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